molecular formula C5H4ClNO4S2 B13221579 (5-Nitrothiophen-2-yl)methanesulfonyl chloride

(5-Nitrothiophen-2-yl)methanesulfonyl chloride

Cat. No.: B13221579
M. Wt: 241.7 g/mol
InChI Key: XSMLNICXGIHEEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Nitrothiophen-2-yl)methanesulfonyl chloride is an organic compound with the molecular formula C₅H₄ClNO₄S₂. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitrothiophen-2-yl)methanesulfonyl chloride typically involves the sulfonylation of 5-nitrothiophene. One common method includes the reaction of 5-nitrothiophene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(5-Nitrothiophen-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols, thiols), bases (pyridine, triethylamine), solvents (dichloromethane, acetonitrile).

    Reduction: Reducing agents (hydrogen gas, metal hydrides), solvents (ethanol, methanol).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetic acid, dichloromethane).

Major Products Formed

    Sulfonamide Derivatives: Formed by substitution with amines.

    Sulfonate Esters: Formed by substitution with alcohols.

    Sulfonothioate Derivatives: Formed by substitution with thiols.

    Amino Derivatives: Formed by reduction of the nitro group.

    Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring.

Scientific Research Applications

(5-Nitrothiophen-2-yl)methanesulfonyl chloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of (5-Nitrothiophen-2-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic sites in molecules, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. The nitro group can also participate in redox reactions, further expanding its chemical versatility.

Comparison with Similar Compounds

Similar Compounds

    (5-Nitrothiophen-2-yl)methanesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

    (5-Nitrothiophen-2-yl)methanesulfonate: Similar structure but with a sulfonate ester group.

    (5-Aminothiophen-2-yl)methanesulfonyl chloride: Similar structure but with an amino group instead of a nitro group.

Uniqueness

(5-Nitrothiophen-2-yl)methanesulfonyl chloride is unique due to its combination of a reactive sulfonyl chloride group and a nitro-substituted thiophene ring. This combination provides a versatile platform for various chemical transformations, making it valuable in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C5H4ClNO4S2

Molecular Weight

241.7 g/mol

IUPAC Name

(5-nitrothiophen-2-yl)methanesulfonyl chloride

InChI

InChI=1S/C5H4ClNO4S2/c6-13(10,11)3-4-1-2-5(12-4)7(8)9/h1-2H,3H2

InChI Key

XSMLNICXGIHEEM-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])CS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.